molecular formula C₉H₁₅N B1140158 6,6-Dimethylhept-1-EN-4-YN-1-amine CAS No. 123926-47-6

6,6-Dimethylhept-1-EN-4-YN-1-amine

Cat. No.: B1140158
CAS No.: 123926-47-6
M. Wt: 137.22
InChI Key:
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Description

6,6-Dimethylhept-1-EN-4-YN-1-amine is an organic compound with the molecular formula C₉H₁₅N. It is characterized by the presence of a heptene backbone with a triple bond at the fourth position and an amine group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylhept-1-EN-4-YN-1-amine typically involves the reaction of acrolein with butylacetylene in the presence of an organometallic compound. This reaction forms 6,6-dimethylhept-1-en-4-yn-3-ol, which is then treated with phosphorous tribromide in hydrobromic acid to yield a mixture of Z and E isomers of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylhept-1-EN-4-YN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alkenes or alkanes .

Scientific Research Applications

6,6-Dimethylhept-1-EN-4-YN-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a triple bond and an amine group on the same molecule.

Properties

IUPAC Name

6,6-dimethylhept-1-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-9(2,3)7-5-4-6-8-10/h6,8H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOYSOLCLRCUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCC=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721398
Record name 6,6-Dimethylhept-1-en-4-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123926-47-6
Record name 6,6-Dimethylhept-1-en-4-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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